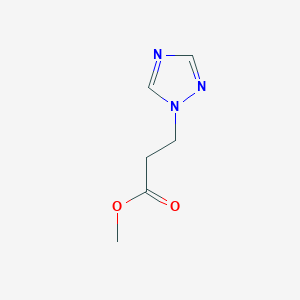
methyl 3-(1H-1,2,4-triazol-1-yl)propanoate
Descripción general
Descripción
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole-containing compounds. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Medicinal Applications :
- 1,2,4-Triazole derivatives exhibit significant antibacterial and antifungal properties (Gotsulya, 2016).
- Some synthesized compounds containing the 1,2,4-triazole moiety have demonstrated antimicrobial and anti-inflammatory activity against various bacteria (Gadegoni & Manda, 2013).
- Novel triazole derivatives showed higher antifungal activities against nearly all tested fungi, except for A. fum. and T. rub (Yu et al., 2013).
Materials Science and Chemistry :
- The thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles suggest potential uses as propellants and explosives for rocket fuels (Rao et al., 2016).
- Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate has been confirmed to have a stable structure, making it relevant for structural chemistry applications (Shuang-hu, 2014).
- Certain triazole compounds exhibit greater nonlinear optical properties than urea, indicating potential applications in optoelectronics (Tanak et al., 2010).
Pharmacological and Biological Research :
- Some of these compounds are being explored for their analgesic activities due to their structural features (Shundalau et al., 2019).
- They have also shown promise in biological assays against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium (Almeida et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate, also known as Methyl-3-(1H-1,2,4-triazole-1-yl)-propionate, is a complex compound. It’s known that triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTDBXDIDCTVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544039 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106535-19-7 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)






